

AMXT-1501: A Technical Guide to its Discovery, Chemical Profile, and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a novel, orally active small molecule inhibitor of the polyamine transport system. Developed by Aminex Therapeutics, it represents a targeted approach to cancer therapy by disrupting the essential polyamine metabolism that fuels rapid tumor growth. This document provides a comprehensive technical overview of the discovery, chemical properties, and preclinical evaluation of **AMXT-1501**, with a particular focus on its synergistic activity with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO). Detailed experimental protocols, quantitative preclinical data, and signaling pathway diagrams are presented to offer a complete resource for researchers in oncology and drug development.

Introduction: The Rationale for Targeting Polyamine Metabolism in Oncology

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell proliferation, differentiation, and survival. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency is often driven by oncogenes such as MYCN, which upregulates the key enzyme in polyamine biosynthesis, ornithine decarboxylase (ODC).[1]



Therapeutic strategies to deplete intracellular polyamine levels have been a long-standing goal in oncology. The most clinically advanced agent in this class is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. However, the efficacy of DFMO as a monotherapy has been limited by a compensatory mechanism wherein cancer cells upregulate the transport of exogenous polyamines from the tumor microenvironment. This has led to the development of polyamine transport inhibitors (PTIs) to be used in combination with DFMO, aiming for a more comprehensive blockade of polyamine availability to tumor cells. **AMXT-1501** has emerged as a potent and promising PTI in this context.[1][2][3][4][5]

Discovery and Chemical Structure of AMXT-1501

The discovery of **AMXT-1501** stemmed from medicinal chemistry efforts to design molecules that could effectively block the cellular uptake of polyamines. The general strategy involved creating polyamine analogues with structural modifications that would confer high affinity for the polyamine transporter but prevent translocation across the cell membrane or subsequent metabolic utilization. While the specific lead optimization process for **AMXT-1501** is proprietary, the field has seen the exploration of various scaffolds, including substituted benzene derivatives and lysine-spermine conjugates, to achieve potent and selective polyamine transport inhibition.[6][7][8]

Chemical Structure

The chemical structure of **AMXT-1501** is (S)-N-(5-Amino-6-((3-((4-((3-aminopropyl)amino)butyl)amino)propyl)amino)-6-oxohexyl)palmitamide. It is also formulated as a dicaprate or hydrochloride salt for research and clinical development.[9]

Table 1: Chemical Properties of AMXT-1501



Property	Value
IUPAC Name	(S)-N-(5-Amino-6-((3-((4-((3- aminopropyl)amino)butyl)amino)propyl)amino)-6 -oxohexyl)palmitamide
Molecular Formula	C32H68N6O2
Molecular Weight	568.9 g/mol
CAS Number	441022-64-6
Appearance	White solid

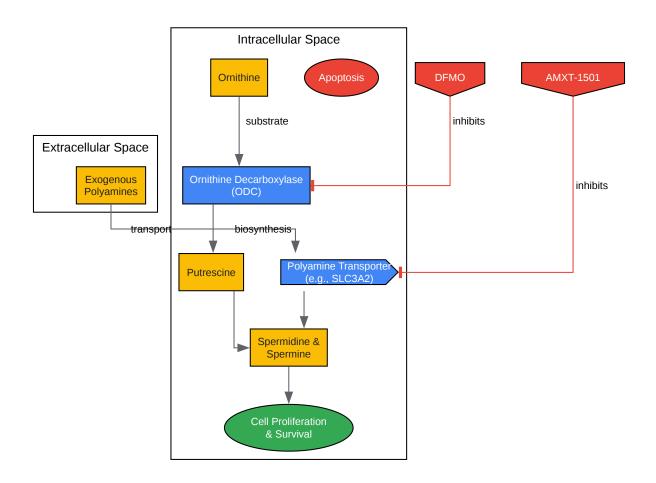
Mechanism of Action: Dual Blockade of the Polyamine Pathway

AMXT-1501 exerts its anticancer effects by inhibiting the uptake of extracellular polyamines into cancer cells. This action is synergistic with DFMO, which blocks the de novo synthesis of polyamines. The combined activity of **AMXT-1501** and DFMO leads to a profound depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.

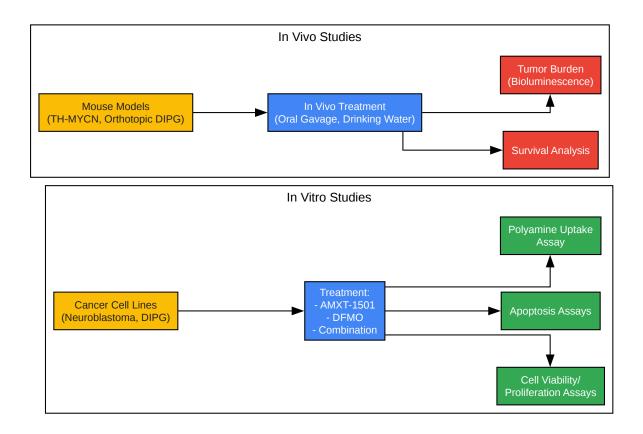
The Polyamine Metabolism and Transport Pathway

The following diagram illustrates the key components of the polyamine pathway and the points of inhibition for DFMO and **AMXT-1501**.









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References

- 1. Researchers Combine Old Drug With New One To Starve Neuroblastoma | CCI [ccia.org.au]
- 2. mdpi.com [mdpi.com]







- 3. Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of polyamine synthesis and uptake in diffuse intrinsic pontine gliomas -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11865095B2 Combination drug substance of polyamine transport inhibitor and DFMO
 Google Patents [patents.google.com]
- To cite this document: BenchChem. [AMXT-1501: A Technical Guide to its Discovery, Chemical Profile, and Preclinical Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378565#amxt-1501-discovery-and-chemical-structure]

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